molecular formula C18H39O3Sb B12664007 Antimony tri(hexanolate) CAS No. 93840-05-2

Antimony tri(hexanolate)

Cat. No.: B12664007
CAS No.: 93840-05-2
M. Wt: 425.3 g/mol
InChI Key: SDTZPDJDSPNCEJ-UHFFFAOYSA-N
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Description

Antimony tri(hexanolate) is an organometallic compound consisting of antimony and hexanolate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Antimony tri(hexanolate) can be synthesized through the reaction of antimony trichloride with hexanol in the presence of a base. The reaction typically proceeds as follows:

SbCl3+3C6H13OHSb(OCH2C5H11)3+3HCl\text{SbCl}_3 + 3 \text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{Sb(OCH}_2\text{C}_5\text{H}_{11})_3 + 3 \text{HCl} SbCl3​+3C6​H13​OH→Sb(OCH2​C5​H11​)3​+3HCl

The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of antimony tri(hexanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.

Types of Reactions:

    Oxidation: Antimony tri(hexanolate) can undergo oxidation to form antimony pentoxide and hexanoic acid.

    Reduction: It can be reduced to elemental antimony and hexanol.

    Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas or a reducing agent such as lithium aluminum hydride.

    Substitution: Other alcohols or alkoxides in the presence of a base.

Major Products:

    Oxidation: Antimony pentoxide and hexanoic acid.

    Reduction: Elemental antimony and hexanol.

    Substitution: Antimony tri(alkoxide) and the corresponding alcohol.

Scientific Research Applications

Antimony tri(hexanolate) has several scientific research applications:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Materials Science: It is used in the preparation of antimony-containing materials with unique electronic and optical properties.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism by which antimony tri(hexanolate) exerts its effects involves the coordination of the hexanolate ligands to the antimony center. This coordination alters the electronic properties of the antimony, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of substrates through coordination to the antimony center.

Comparison with Similar Compounds

    Antimony tri(ethanolate): Similar in structure but with ethanolate ligands instead of hexanolate.

    Antimony tri(propanolate): Similar in structure but with propanolate ligands.

    Antimony tri(butanolate): Similar in structure but with butanolate ligands.

Uniqueness: Antimony tri(hexanolate) is unique due to the longer carbon chain of the hexanolate ligands, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications where these properties are important, such as in the preparation of specialty materials and catalysts.

Properties

CAS No.

93840-05-2

Molecular Formula

C18H39O3Sb

Molecular Weight

425.3 g/mol

IUPAC Name

antimony(3+);hexan-1-olate

InChI

InChI=1S/3C6H13O.Sb/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3

InChI Key

SDTZPDJDSPNCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sb+3]

Origin of Product

United States

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